molecular formula C12H19NO2 B13949572 1,2-Benzenediol,3-(butylamino)-5-ethyl- CAS No. 749845-77-0

1,2-Benzenediol,3-(butylamino)-5-ethyl-

Cat. No.: B13949572
CAS No.: 749845-77-0
M. Wt: 209.28 g/mol
InChI Key: GFUOBZGVTOJZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediol,3-(butylamino)-5-ethyl- is a substituted catechol derivative characterized by a benzene ring with hydroxyl groups at positions 1 and 2, a butylamino group (-NH-C₄H₉) at position 3, and an ethyl group (-C₂H₅) at position 3. Its molecular formula is C₁₂H₁₇NO₂, yielding a molecular weight of 207.27 g/mol.

Properties

CAS No.

749845-77-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-(butylamino)-5-ethylbenzene-1,2-diol

InChI

InChI=1S/C12H19NO2/c1-3-5-6-13-10-7-9(4-2)8-11(14)12(10)15/h7-8,13-15H,3-6H2,1-2H3

InChI Key

GFUOBZGVTOJZKY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)CC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol,3-(butylamino)-5-ethyl- typically involves the reaction of 1,2-benzenediol with butylamine and ethyl substituents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol,3-(butylamino)-5-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted catechols. These products have various applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

1,2-Benzenediol,3-(butylamino)-5-ethyl- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of various materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s hydroxyl groups play a crucial role in its activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the 1,2-Benzenediol Family

The following table compares 1,2-Benzenediol,3-(butylamino)-5-ethyl- with structurally related 1,2-benzenediol derivatives from and other sources:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,2-Benzenediol,3-(butylamino)-5-ethyl- -OH (1,2), -NH-C₄H₉ (3), -C₂H₅ (5) C₁₂H₁₇NO₂ 207.27 Potential antioxidant/chelator
3-Methyl-5-(1,1,3,3-tetramethylbutyl)-1,2-benzenediol -OH (1,2), -CH₃ (3), -C(CH₃)₂CH₂C(CH₃)₂ (5) C₁₅H₂₄O₂ 236.18 Industrial stabilizer/plastic additive
4-(1-Butyl-1-methylpentyl)-1,2-benzenediol -OH (1,2), -C(C₄H₉)(CH₃)C₅H₁₁ (4) C₁₇H₂₈O₂ 264.40 Surfactant intermediate
Pyrogallol (1,2,3-trihydroxybenzene) -OH (1,2,3) C₆H₆O₃ 126.11 Photographic developer, dye synthesis (toxic at 0.1 mg/L)
Hydroquinone (1,4-benzenediol) -OH (1,4) C₆H₆O₂ 110.11 Polymer inhibitor, skin-lightening agent (toxic at 0.2 mg/L)
Key Observations:
  • Substituent Effects: The butylamino group in the target compound introduces nitrogen-based reactivity, distinguishing it from purely alkyl- or hydroxyl-substituted analogues. This may enhance solubility in polar solvents or enable coordination with metal ions .
  • Toxicity: Pyrogallol and hydroquinone () exhibit higher toxicity than alkyl/amino-substituted benzenediols, suggesting that nitrogen-containing derivatives like the target compound may have safer profiles .

Functional Analogues in Pharmacology

Dobutamine hydrochloride (), a catecholamine derivative with an ethylamino side chain, shares structural similarities with the target compound. The target compound’s butylamino group may alter receptor affinity compared to dobutamine’s shorter ethylamino chain .

Research Findings and Data Limitations

Stability and Reactivity

  • Hydroxyl Group Reactivity: Like other 1,2-benzenediols, the target compound is prone to oxidation, forming quinones. The presence of an electron-donating amino group may stabilize the oxidized form, a property exploited in redox-active pharmaceuticals .
  • Synthetic Challenges: Alkylamino-substituted benzenediols often require protection/deprotection strategies during synthesis to prevent side reactions, as noted in analogues from .

Pharmacological Potential (Hypothetical)

The butylamino group in the target compound might influence bioavailability due to increased lipophilicity compared to shorter-chain analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.